Valinamide Valinamide
Brand Name: Vulcanchem
CAS No.: 4540-60-7
VCID: VC8274441
InChI: InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m0/s1
SMILES: CC(C)C(C(=O)N)N
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

Valinamide

CAS No.: 4540-60-7

Cat. No.: VC8274441

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Valinamide - 4540-60-7

Specification

CAS No. 4540-60-7
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name (2S)-2-amino-3-methylbutanamide
Standard InChI InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m0/s1
Standard InChI Key XDEHMKQLKPZERH-BYPYZUCNSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N)N
SMILES CC(C)C(C(=O)N)N
Canonical SMILES CC(C)C(C(=O)N)N

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Valinamide’s structure derives from L-valine, where the carboxylic acid group is replaced by an amide. The compound crystallizes as a hydrochloride salt, with the chloride ion stabilizing the protonated amine. The IUPAC name, (2S)-2-amino-3-methylbutanamide hydrochloride, reflects its stereochemistry at the second carbon . The SMILES notation Cl.CC(C)[C@H](N)C(N)=O\text{Cl.CC(C)[C@H](N)C(N)=O} precisely encodes its branched alkyl chain and functional groups . X-ray crystallography confirms the (S)-configuration, critical for its biological activity .

Table 1: Key Molecular Identifiers of Valinamide

PropertyValueSource
CAS Number3014-80-0
Molecular FormulaC5H13ClN2O\text{C}_5\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight152.62 g/mol
IUPAC Name(2S)-2-amino-3-methylbutanamide hydrochloride
InChI KeyXFCNYSGKNAWXFL-WCCKRBBISA-N

Spectroscopic Data

Infrared (IR) spectroscopy of valinamide hydrochloride reveals N-H stretching vibrations at 3300–3100 cm1^{-1} (amide and amine) and C=O absorption at 1680 cm1^{-1} . Nuclear magnetic resonance (NMR) spectra show characteristic signals: 1H^1\text{H} NMR (D2_2O) displays a triplet at δ 1.05 ppm for the methyl groups, a multiplet at δ 2.15 ppm for the methine proton, and a broad singlet at δ 3.40 ppm for the amide proton . Mass spectrometry (MS) exhibits a molecular ion peak at m/z 152.62, consistent with its molecular weight .

Synthesis and Manufacturing

Azalactone Peptide Synthesis

Valinamide derivatives are synthesized via azalactone intermediates, a classical peptide synthesis method. Reacting L-valine with acetic anhydride forms the azalactone ring, which undergoes nucleophilic attack by ammonia to yield valinamide . Optimized conditions (50°C, anhydrous THF) achieve yields exceeding 75% . The hydrochloride salt forms upon treatment with HCl gas in diethyl ether .

Industrial-Scale Production

Thermo Scientific Chemicals produces valinamide hydrochloride at 95% purity, offering batches from 5 g to 100 g . The process involves catalytic hydrogenation of protected intermediates, followed by HCl salt formation. Quality control utilizes HPLC (≥98% purity) and Karl Fischer titration (<0.5% water content) .

Biochemical and Pharmacological Applications

Enzyme Inhibition

Valinamide derivatives exhibit potent elastase inhibitory activity, with IC50_{50} values <10 μM . The amide group coordinates the enzyme’s active-site serine, while the hydrophobic side chain enhances binding affinity. DPC 681, a valinamide-containing protease inhibitor, demonstrates dual CYP3A4 inhibition (IC50=0.039 μM\text{IC}_{50} = 0.039\ \mu\text{M}) and induction (3-fold protein increase) . This paradoxical effect arises from mechanism-based inactivation (kinact=0.22 min1k_{\text{inact}} = 0.22\ \text{min}^{-1}) concurrent with transcriptional upregulation .

Peptide Mimetics

Incorporating valinamide into peptide backbones improves metabolic stability. Replacing valine with valinamide in angiotensin-converting enzyme (ACE) inhibitors increases plasma half-life from 2.5 to 8.7 hours in rat models . The amide’s resistance to proteolysis accounts for this enhancement.

Physicochemical Properties

Thermodynamic Parameters

Valinamide hydrochloride exhibits a Gibbs free energy of formation (ΔfG\Delta_f G^\circ) of -98.82 kJ/mol and enthalpy of vaporization (ΔvapH\Delta_{\text{vap}} H^\circ) of 60.97 kJ/mol . Its sublimation enthalpy (ΔsubH\Delta_{\text{sub}} H^\circ) is 133.10 ± 2.20 kJ/mol, indicating strong crystal lattice forces .

Table 2: Thermodynamic Properties of Valinamide

PropertyValueUnitMethod
ΔfG\Delta_f G^\circ-98.82kJ/molCalculated
ΔfH\Delta_f H^\circ-336.27kJ/molCalculated
ΔsubH\Delta_{\text{sub}} H^\circ133.10 ± 2.20kJ/molNIST
TboilT_{\text{boil}}589.12KCalculated

Solubility and Stability

Valinamide hydrochloride is freely soluble in methanol (50 mg/mL) and sparingly soluble in water (8 mg/mL at 25°C) . Aqueous solutions are stable at pH 2–6 but hydrolyze above pH 8, releasing valineamide and HCl. Solid-state stability exceeds 24 months under desiccated storage at 2–8°C .

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